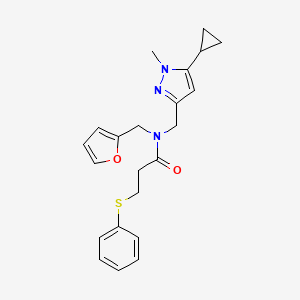
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by data tables and relevant research findings.
Structure and Synthesis
The compound features a unique combination of a pyrazole ring, furan moiety, and a phenylthio group, contributing to its diverse biological activities. The molecular formula is C23H27N3O3, with a molecular weight of approximately 393.487 g/mol.
Synthesis Overview:
- Formation of the Pyrazole Ring: Typically synthesized from hydrazine and suitable 1,3-diketones.
- Introduction of the Cyclopropyl Group: Achieved through cyclopropanation reactions.
- Furan and Phenylthio Integration: Utilizes methods such as the Paal-Knorr synthesis for furan formation and thiolation reactions for introducing the phenylthio group.
- Amide Bond Formation: Final coupling step using reagents like EDCI or DCC.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anticancer Properties: Many pyrazole derivatives have shown effectiveness against various cancer cell lines.
- Antimicrobial Activity: The presence of heterocycles like furan enhances the compound's ability to inhibit microbial growth.
- Anti-inflammatory Effects: Compounds with thioether linkages often display significant anti-inflammatory properties.
Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound on MCF-7 (breast cancer) cells. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at minimal inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and inflammation. The pyrazole ring may play a crucial role in modulating enzyme activity related to these pathways.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-24-21(17-9-10-17)14-18(23-24)15-25(16-19-6-5-12-27-19)22(26)11-13-28-20-7-3-2-4-8-20/h2-8,12,14,17H,9-11,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRDVADYXPUTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CCSC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














